3-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
The compound is a chlorinated propanone with a complex ethoxymethyl-azaspiro[3.4]octane substituent. The azaspiro[3.4]octane moiety is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom . The ethoxymethyl group suggests the presence of an ether functional group, and the chloro group indicates the presence of a chlorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The 3D conformation could be influenced by the size of the rings in the spirocyclic system and the presence of the chlorine atom and ether group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of polar groups, and the size and shape of the molecule. For example, the presence of the polar carbonyl group and the polar ether group could influence its solubility in different solvents .Scientific Research Applications
Anticonvulsant Activity
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, including structures related to 3-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, were synthesized and evaluated for anticonvulsant and neurotoxic properties. The introduction of an aromatic area to the cyclohexane ring, either as a flexible fragment or as a rigidified skeleton, was a significant modification. Most compounds showed anticonvulsant activity, with some showing higher protection than magnesium valproate, a standard substance used in the tests (Obniska, Kamiński, & Tatarczyńska, 2006).
Antiviral Activity
A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, related in structure to the compound , was synthesized and evaluated against human coronavirus and influenza virus. The study identified compounds that inhibited human coronavirus 229E replication, indicating the potential of the 1‐thia‐4‐azaspiro[4.5]decan‐3‐one scaffold for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Antibacterial Activity
Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, structurally related to this compound, were designed, synthesized, and shown to exhibit potent antibacterial activity against various respiratory pathogens. They demonstrated excellent in vitro and in vivo activity against multidrug-resistant and quinolone-resistant strains, suggesting their potential as potent antibacterial agents for respiratory tract infections (Odagiri et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antioxidant activity . They might interact with free radicals and other reactive oxygen species in the body, neutralizing them and preventing them from causing cellular damage.
Mode of Action
The compound might donate an electron to the free radical, neutralizing it and preventing it from reacting with other molecules in the cell . This could help protect cellular components like proteins, lipids, and DNA from oxidative damage.
Biochemical Pathways
The compound might be involved in various biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it could potentially influence pathways related to cellular aging, cancer, cardiovascular diseases, and neurodegenerative diseases .
Result of Action
If the compound does exhibit antioxidant activity, it could help protect cells from oxidative damage, potentially reducing the risk of various diseases related to oxidative stress .
Properties
IUPAC Name |
3-chloro-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEWEXFBMOVMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.